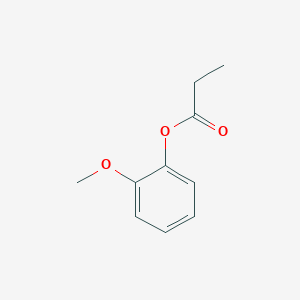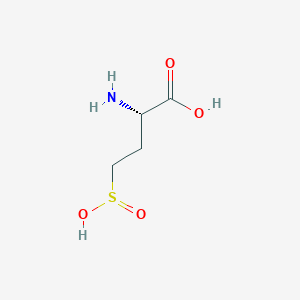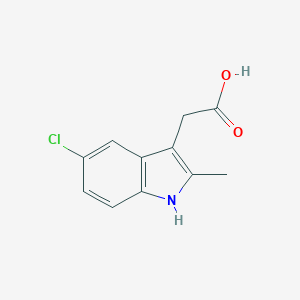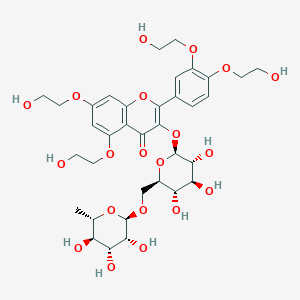
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione, also known as (R)-HPX or (R)-Carbocyclic Serine, is a chiral cyclic amino acid derivative. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in drug development. In
Scientific Research Applications
(R)-HPX has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Additionally, (R)-HPX has shown promise in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. Its unique chemical structure allows for the modulation of neurotransmitter activity, making it a potential candidate for the development of new drugs.
Mechanism of Action
(R)-HPX acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to the glycine site, (R)-HPX enhances the activity of the receptor, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
(R)-HPX has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitters glutamate and GABA, which play a crucial role in synaptic transmission and plasticity. Additionally, (R)-HPX has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of (R)-HPX is its unique chemical structure, which allows for the modulation of neurotransmitter activity. Additionally, (R)-HPX is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (R)-HPX is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research involving (R)-HPX. One area of interest is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects. Finally, (R)-HPX may have potential applications in the treatment of other diseases such as depression and anxiety, which warrant further investigation.
Synthesis Methods
(R)-HPX can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with glycine, followed by cyclization and resolution of the resulting racemic mixture. The resolution process involves the use of chiral acids such as tartaric acid, which selectively binds to one enantiomer, allowing for the separation of (R)-HPX.
properties
IUPAC Name |
(4R)-4-(4-hydroxyphenyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYRRXBGXLNRT-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)





